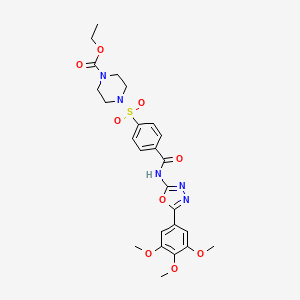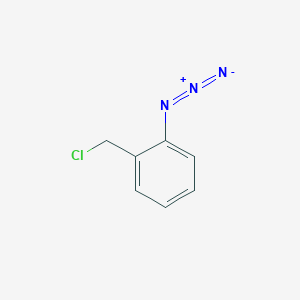![molecular formula C16H18N4O2S2 B2457572 5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1207052-65-0](/img/structure/B2457572.png)
5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to exhibit promising pharmacological properties.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including those with modifications involving piperazine and thiophenyl groups, have been synthesized and evaluated for their anticancer properties. One study detailed the synthesis and anticancer activity of 4-nitroimidazole derivatives, highlighting their potential as potent anticancer agents against several human cancer cell lines. This research demonstrates the versatility and significance of benzimidazole derivatives in developing new anticancer therapies (Al-Soud et al., 2021).
Antimicrobial Activities
Novel imidazole derivatives have also been synthesized and assessed for their antimicrobial activities. For instance, specific piperazine-linked bis(thiazole-imidazole) compounds were evaluated for their in-vitro and in-vivo anti-inflammatory activities, showcasing the therapeutic potential of benzimidazole-based compounds in treating infections and inflammation (Ahmed et al., 2017).
Corrosion Inhibition
Benzimidazole derivatives with piperazine and thiophenyl modifications have been investigated as corrosion inhibitors for various metals in acidic environments. A study on synthesized benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid demonstrated high efficiency, indicating the utility of these compounds in industrial applications to protect against corrosion (Yadav et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR stimulates intracellular signaling pathways that promote cell proliferation, survival, and other cellular responses.
Mode of Action
The compound interacts with EGFR through a process known as molecular docking . This involves the compound binding to the active site of EGFR, thereby inhibiting its activity. The molecular docking studies indicated the potentialities of this compound to be an EGFR inhibitor .
Biochemical Pathways
The inhibition of EGFR leads to a disruption in the downstream signaling pathways that it controls. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell proliferation and survival. By inhibiting EGFR, the compound can disrupt these pathways and inhibit the growth and survival of cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted in silico . The majority of the proposed compounds had drug-like characteristics and have minimal toxicity and unfavorable side effects . .
Result of Action
The compound has demonstrated in vitro anticancer activity against the MCF-7 cancer cell line . The compound was found to be potent, with EC 50 values of 3.5 μM, which was very close to Tamoxifen and Brigatinib . This suggests that the compound could have potential as a new therapeutic agent for the treatment of cancer.
Properties
IUPAC Name |
6-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-4-5-13-14(11-12)18-16(17-13)19-6-8-20(9-7-19)24(21,22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMRGCNCJKNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)


![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2457508.png)



![(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid](/img/structure/B2457512.png)
